1-(2,4,5-Trimethoxybenzoyl)-1H-imidazole
Overview
Description
The compound “1-(2,4,5-Trimethoxybenzoyl)-1H-imidazole” seems to be a derivative of the compound "2,4,5-Trimethoxybenzoyl chloride" . The latter is a chemical compound with the molecular weight of 230.65 .
Synthesis Analysis
While specific synthesis methods for “this compound” were not found, there are synthesis methods available for related compounds. For instance, a study discusses the synthesis of trimethoxy-benzamides designed as anti-prion derivatives .Scientific Research Applications
Synthesis and Medicinal Applications
- Efficient One-Pot Synthesis : Imidazoles, including 1-(2,4,5-Trimethoxybenzoyl)-1H-imidazole derivatives, are synthesized using various catalysts due to their wide medicinal applications like antibacterial, antiviral, anti-inflammatory, and anticancer properties (Gurav et al., 2022).
- Antibacterial Evaluation : Some derivatives have been evaluated for their antibacterial properties, showing potential as new drugs (Ramos et al., 2020).
Material Science and Chemistry
- Green Medium Synthesis : Imidazoles are also significant in material science, used in polymers, fluorescent materials, and as components in photosensitive compounds (Khalifeh & Niknam, 2020).
- Synthesis of Derivatives for Biological Activities : Derivatives of imidazoles, such as 4-Methyl-5-Imidazole Carbaldehyde, are synthesized for potential biological activities (Orhan et al., 2019).
Pharmacological Aspects
- Cytotoxic Evaluation : Certain derivatives have been studied for their cytotoxic effects and potential applications in cancer treatment (Ganga & Sankaran, 2020).
- Imidazole in Pharmacology : Imidazole derivatives show a broad range of biological activities and are used in developing various medicinal drugs (Zhang et al., 2014).
Specialized Applications
- Electrolyte for Fuel Cells : Imidazole derivatives are used as additives in high-temperature proton-conducting polymer electrolytes for fuel cells (Schechter & Savinell, 2002).
- Antioxidant and Antimicrobial Activities : New imidazole derivatives have been evaluated for their antioxidant and antimicrobial activities (Noriega-Iribe et al., 2020).
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various receptors and enzymes in the body .
Mode of Action
It’s known that the compound interacts with its targets, leading to changes at the molecular level . The specific nature of these interactions and the resulting changes would depend on the particular target and the biochemical context.
Biochemical Pathways
Similar compounds have been known to influence various biochemical pathways, leading to downstream effects .
Pharmacokinetics
These properties would determine the bioavailability of the compound, influencing its efficacy and potential side effects .
Result of Action
It’s known that the compound can induce changes at the molecular and cellular levels .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 1-(2,4,5-Trimethoxybenzoyl)-1H-imidazole. These factors could include pH, temperature, presence of other molecules, and specific characteristics of the biological environment .
Biochemical Analysis
Biochemical Properties
1-(2,4,5-Trimethoxybenzoyl)-1H-imidazole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to bind with human dihydrofolate reductase, an enzyme involved in the reduction of dihydrofolic acid to tetrahydrofolic acid, which is essential for DNA synthesis . The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which stabilize the compound-enzyme complex.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the prion protein conversion process, which is crucial in the study of prion diseases . Additionally, it can alter the expression of genes involved in cell cycle regulation and apoptosis, thereby impacting cell proliferation and survival.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites. For instance, its interaction with dihydrofolate reductase inhibits the enzyme’s activity, leading to a decrease in tetrahydrofolic acid production . This inhibition can result in the disruption of DNA synthesis and cell division.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. The compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and heat . Long-term exposure to the compound has been shown to cause changes in cellular metabolism and gene expression, which may lead to altered cell function.
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At low doses, the compound may have minimal effects, while at higher doses, it can exhibit toxic or adverse effects. For example, high doses of the compound have been associated with liver toxicity and oxidative stress in animal studies . It is crucial to determine the optimal dosage to minimize adverse effects while achieving the desired biochemical outcomes.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. The compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . These metabolic processes are essential for the compound’s detoxification and elimination.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes via passive diffusion or active transport mechanisms . Once inside the cell, it may bind to intracellular proteins, affecting its localization and accumulation.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the nucleus, where it can interact with DNA and nuclear proteins, influencing gene expression and cellular processes.
Properties
IUPAC Name |
imidazol-1-yl-(2,4,5-trimethoxyphenyl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O4/c1-17-10-7-12(19-3)11(18-2)6-9(10)13(16)15-5-4-14-8-15/h4-8H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFPHAOCXVGXZQH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1C(=O)N2C=CN=C2)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701218237 | |
Record name | Methanone, 1H-imidazol-1-yl(2,4,5-trimethoxyphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701218237 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1424857-13-5 | |
Record name | Methanone, 1H-imidazol-1-yl(2,4,5-trimethoxyphenyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1424857-13-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methanone, 1H-imidazol-1-yl(2,4,5-trimethoxyphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701218237 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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